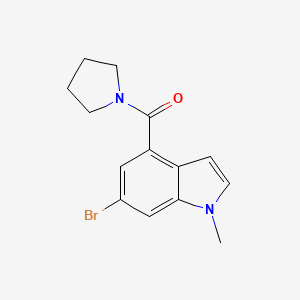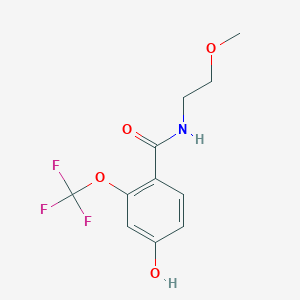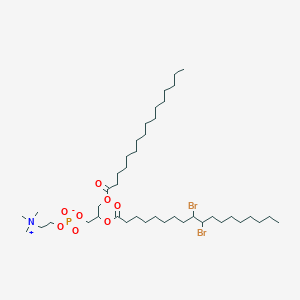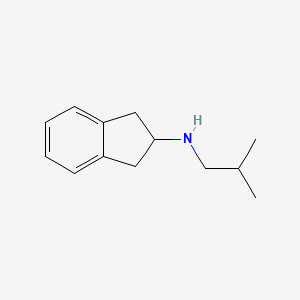
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate is a fluorinated organic compound with the molecular formula C4H6F4O3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms significantly alters its reactivity and stability compared to non-fluorinated analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,2,3,3-tetrafluoro-1-propanol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the compound to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with temperatures ranging from room temperature to 80°C.
Reduction: Reactions are usually carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: These reactions often require aqueous or alcoholic solutions and are conducted at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Produces various substituted propanols depending on the nucleophile used.
Reduction: Yields 2,2,3,3-tetrafluoro-1-propanol.
Oxidation: Results in the formation of carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate exerts its effects is largely dependent on its ability to participate in nucleophilic substitution reactions. The methanesulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: The parent alcohol from which the methanesulfonate ester is derived.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.
1,1,1-Trifluoro-2-propanol: A less fluorinated analog with distinct chemical properties.
Uniqueness
1-Propanol, 2,2,3,3-tetrafluoro-, methanesulfonate is unique due to the presence of both fluorine atoms and a methanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex fluorinated molecules. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
85459-30-9 |
|---|---|
Molekularformel |
C4H8F4O4S |
Molekulargewicht |
228.16 g/mol |
IUPAC-Name |
methanesulfonic acid;2,2,3,3-tetrafluoropropan-1-ol |
InChI |
InChI=1S/C3H4F4O.CH4O3S/c4-2(5)3(6,7)1-8;1-5(2,3)4/h2,8H,1H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
MGCQSIZLICNIQB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C(C(C(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)











![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)
